N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-7-5-8(2)14-13-11(7)10(6-17-13)15-12(16)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQOJASHWVAMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CS2)NC(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide in dimethylformamide (DMF) at 50°C. This is followed by the addition of chloroacetonitrile and subsequent heating in boiling formamide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide exhibit antimicrobial activities. A study focusing on thieno[2,3-b]pyridine derivatives found that various synthesized compounds demonstrated significant antibacterial and antifungal activities against a range of pathogens . These findings suggest that this compound could also possess similar properties.
Neurological Disorders
Preliminary studies suggest that thieno[2,3-b]pyridine derivatives may have neuroprotective effects. These compounds could potentially be explored for their ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress . Given the increasing interest in neuroprotective agents for conditions such as Alzheimer's disease and Parkinson's disease, this compound may represent a promising candidate for future research.
Anti-inflammatory Effects
Compounds containing the thieno[2,3-b]pyridine moiety have also been studied for their anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, including cardiovascular diseases and autoimmune disorders. Investigating the anti-inflammatory potential of this compound could reveal new therapeutic avenues .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Structural Analogues
Comparative Analysis
Substituent Effects on Lipophilicity: The target compound’s 4,6-dimethyl groups enhance lipophilicity compared to LY2033298’s chloro/methoxy substituents, which introduce polarity. This difference may influence membrane permeability and blood-brain barrier penetration .
Metabolic Stability :
- Cyclopropanecarboxamide moieties are less prone to oxidative metabolism than benzyl or methoxybenzyl groups (e.g., in VU0152100), which are susceptible to cytochrome P450-mediated degradation .
Electronic and Conformational Properties: The electron-donating methyl groups in the target compound may stabilize interactions with hydrophobic binding pockets, contrasting with LY2033298’s electron-withdrawing chloro/methoxy groups, which could alter charge distribution at the binding site .
Biological Activity
N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thieno[2,3-b]pyridine moiety, which is known to contribute to various biological activities. The molecular formula is , with a molecular weight of 238.32 g/mol. The structure includes a cyclopropanecarboxamide group that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the thieno[2,3-b]pyridine scaffold exhibit a range of biological activities, including:
- Antitumor Activity : Thieno[2,3-b]pyridine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies highlight their potential as inhibitors of specific kinases involved in tumor growth.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.
- CNS Activity : Certain thieno[2,3-b]pyridine compounds are being investigated for their neuroprotective effects and potential in treating neurodegenerative diseases.
The mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been suggested:
- Kinase Inhibition : The compound may inhibit key kinases involved in various signaling pathways associated with cancer progression.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain its CNS effects.
- Oxidative Stress Reduction : Some studies suggest that thieno[2,3-b]pyridine derivatives may possess antioxidant properties.
1. Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor properties of various thieno[2,3-b]pyridine derivatives. It was found that compounds similar to this compound exhibited significant inhibition of tumor cell lines (e.g., MCF-7 and A549) with IC50 values ranging from 10 to 50 µM .
2. Antimicrobial Effects
In another study assessing the antimicrobial activity of thieno[2,3-b]pyridine derivatives against Gram-positive and Gram-negative bacteria, this compound showed promising results with minimum inhibitory concentrations (MICs) below 20 µg/mL .
3. Neuroprotective Properties
Research evaluating the neuroprotective effects of similar compounds indicated that they could reduce neuronal apoptosis in models of oxidative stress-induced neurotoxicity . This suggests potential applications in treating neurodegenerative disorders.
Data Tables
Q & A
Q. Table 1: Representative Synthetic Conditions
| Reactants | Solvent/Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| Ethyl cyanoacetate + amines | Sodium ethoxide/ethanol | Reflux | 85–89% |
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
Structural validation relies on multi-technique analysis:
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–N bond distances in thienopyridine cores: ~1.35–1.40 Å) .
- Spectroscopy :
- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies between spectral data (e.g., unexpected NMR shifts) require:
- Cross-validation : Compare experimental XRD bond angles with DFT-calculated geometries to confirm stereoelectronic effects .
- Isotopic labeling : Use -labeled precursors to trace signal assignments in complex NMR spectra .
- Dynamic NMR : Resolve conformational equilibria (e.g., cyclopropane ring puckering) by variable-temperature NMR .
Advanced: How can computational methods predict the compound’s pharmacological profile?
Methodological Answer:
- Molecular docking : Screen against targets like cyclooxygenase (COX-2) using PyMOL or AutoDock, leveraging structural analogs with anti-inflammatory activity .
- QSAR models : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity data from thienopyridine derivatives .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5–3.5) and cytochrome P450 interactions .
Advanced: What are the challenges in derivatizing the thienopyridine core for structure-activity studies?
Methodological Answer:
- Steric hindrance : Bulky substituents (e.g., cyclopropane) limit reactivity at the 3-position. Use microwave-assisted synthesis to enhance reaction rates .
- Regioselectivity : Electrophilic substitution favors the 5-position over 4; directing groups (e.g., amino) mitigate this .
- Stability : Cyclopropane rings may undergo ring-opening under acidic conditions; optimize pH (neutral to mild basic) during reactions .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
- Anti-inflammatory : COX-2 inhibition assays (IC determination) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
Advanced: How do crystallographic studies inform binding interactions with biological targets?
Methodological Answer:
- Hydrogen bonding : XRD data reveal key interactions (e.g., amide carbonyl with serine residues in enzymes) .
- π-Stacking : Aromatic thienopyridine cores align with hydrophobic pockets in protein targets (distance ~3.5–4.0 Å) .
- Solvent mapping : Identify water-mediated interactions critical for binding affinity (e.g., conserved HO molecules in active sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
